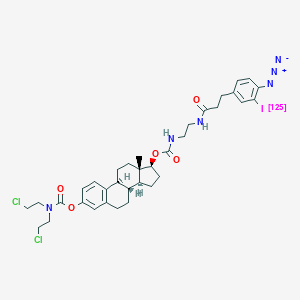
Aipp-EM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The key starting material is estradiol, which undergoes a series of chemical reactions to introduce the azido-iodophenyl group and the bis(chloroethyl)carbamate moiety . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure the desired transformations occur efficiently . Industrial production methods would likely involve scaling up these reactions and optimizing conditions for higher yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including substitution and addition reactions. The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes . The bis(chloroethyl)carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives . Common reagents used in these reactions include copper catalysts for click chemistry and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used extensively in scientific research to study the interactions of antimitotic drugs with cellular proteins . It has been employed in photoaffinity labeling experiments to identify binding sites on proteins such as microtubule-associated proteins (MAPs) and tubulin . This compound has also been used to investigate the mechanisms of drug resistance in cancer cells, particularly in the context of multidrug-resistant phenotypes . Its ability to form covalent bonds with target proteins upon activation by light makes it a powerful tool for studying protein-drug interactions .
Mecanismo De Acción
The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves its binding to specific proteins within cells . Upon activation by light, the azido group forms a highly reactive nitrene species that can covalently bond to nearby proteins . This allows researchers to identify the molecular targets of the compound and study its effects on cellular processes . The primary targets of this compound are microtubule-associated proteins and tubulin, which are essential for cell division and are disrupted by antimitotic drugs .
Comparación Con Compuestos Similares
Compared to other photoaffinity analogues of estramustine, 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is unique due to the presence of the azido-iodophenyl group . This group enhances its ability to form covalent bonds with target proteins upon light activation . Similar compounds include other estramustine analogues with different photoaffinity groups, such as azido or diazirine moieties . These compounds share similar mechanisms of action but may differ in their binding affinities and specificities for target proteins .
Propiedades
Número CAS |
159899-37-3 |
|---|---|
Fórmula molecular |
C35H43Cl2IN6O5 |
Peso molecular |
823.6 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |
Clave InChI |
YYDIMLLAANCLAT-SMLQHYSKSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Key on ui other cas no. |
159899-37-3 |
Sinónimos |
17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















